molecular structure and properties of 2,4-Di-sec-butylphenol
molecular structure and properties of 2,4-Di-sec-butylphenol
Molecular Architecture, Reactivity, and Analytical Profiling of 2,4-Di-sec-butylphenol: A Comprehensive Technical Guide
Executive Summary
As a highly specialized dialkylated phenol, 2,4-Di-sec-butylphenol (2,4-DSBP) serves as a critical intermediate in the synthesis of advanced antioxidants, agrochemicals, and pharmaceutical precursors. This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and validated analytical workflows associated with 2,4-DSBP. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical molecular dynamics and bench-level application.
Molecular Architecture & Physicochemical Profiling
At the core of 2,4-DSBP’s utility is its unique steric environment. The molecule features a phenolic hydroxyl group flanked by a secondary butyl group at the ortho position, with a second sec-butyl group at the para position ().
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Steric Shielding: The ortho-sec-butyl group provides significant steric hindrance around the hydroxyl moiety. This physical shielding modulates the pKa of the phenol, reducing its susceptibility to unwanted side reactions while optimizing its capacity to act as a controlled, selective hydrogen donor.
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Lipophilicity: The dual alkyl chains significantly increase the molecule’s partition coefficient, rendering it highly soluble in non-polar organic solvents and lipophilic polymer matrices (). This property is paramount when formulating hydrophobic drug delivery systems or stabilizing industrial polymers against degradation.
Table 1: Physicochemical Properties of 2,4-Di-sec-butylphenol
| Property | Value | Causality / Implication |
| CAS Number | Unique chemical identifier for regulatory tracking. | |
| Molecular Formula | C₁₄H₂₂O | Defines the dialkylated aromatic structure. |
| Molecular Weight | 206.32 g/mol | Facilitates mass spectrometry precursor targeting (m/z 206.16). |
| Boiling Point | 260–262 °C (at 760 mmHg) | High thermal stability; requires high-temp GC methods for elution. |
| Density | 0.938 g/cm³ (at 20 °C) | Less dense than water, dictating biphasic extraction dynamics. |
| LogP (Predicted) | 4.9 | High lipophilicity; dictates strong retention on C18 HPLC columns. |
Mechanistic Reactivity: The Antioxidant Paradigm
2,4-DSBP is fundamentally utilized as an antioxidant and radical scavenger (). In polymer science and pharmaceutical formulation, oxidative degradation via peroxyl radicals (ROO•) is a primary failure mode. 2,4-DSBP interrupts this propagation phase.
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Causality of Action: The phenolic -OH readily donates a hydrogen atom to neutralize the highly reactive peroxyl radical. The resulting phenoxyl radical (ArO•) is exceptionally stable. The bulky ortho-sec-butyl group physically blocks other molecules from reacting with the oxygen radical, while the aromatic ring delocalizes the unpaired electron, preventing the phenoxyl radical from initiating a new oxidative chain reaction.
Radical scavenging mechanism of 2,4-Di-sec-butylphenol via hydrogen atom transfer.
Synthetic Workflows & Isolation Protocols
While industrial production often relies on the transalkylation of phenol with butene using an aluminum phenoxide catalyst (), laboratory-scale synthesis for high-purity analytical standards is best achieved via the cleavage of 2,4-di-sec-butylanisole ().
Protocol 1: Synthesis via Ether Cleavage of 2,4-di-sec-butylanisole This protocol is engineered as a self-validating system. The conversion of the methoxy group to a hydroxyl group shifts the polarity, allowing for real-time reaction monitoring.
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Step 1: Reagent Assembly & Reflux: Combine 12 g of 2,4-di-sec-butylanisole, 20 mL of hydriodic acid (57%), and 20 mL of glacial acetic acid in a round-bottom flask. Stir and reflux for 6 hours.
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Causality: Hydriodic acid is a powerful nucleophile that cleaves the aryl ether bond. Glacial acetic acid serves as a co-solvent to homogenize the highly lipophilic anisole with the aqueous HI.
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Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is deemed complete when the higher-Rf anisole spot completely disappears, replaced by the lower-Rf phenol spot.
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Step 2: Quenching & Extraction: Cool the mixture and pour into 100 mL of distilled water. Extract three times with diethyl ether.
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Causality: Water forces the lipophilic product into the organic ether phase, leaving unreacted HI and acetic acid in the aqueous layer.
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Step 3: Purification & Neutralization: Wash the combined ether extracts sequentially with aqueous sodium sulfite, aqueous sodium carbonate, and brine.
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Causality: Sodium sulfite reduces any residual iodine (I₂) back to iodide, preventing product oxidation. Sodium carbonate neutralizes residual acetic acid.
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Validation Check: The organic layer must transition from a yellow/brown tint (indicating iodine presence) to clear/pale yellow after the sulfite wash.
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Step 4: Isolation: Dry over anhydrous magnesium sulfate, evaporate the ether, and subject the residue to vacuum distillation (bp 129–132 °C at 8 mm Hg). This yields ~97.7% of high-purity 2,4-DSBP.
Analytical Characterization & Validation
Due to its thermal stability and well-characterized features, 2,4-DSBP is frequently utilized as a calibration standard in chromatography (). The following GC/MS/MS protocol is optimized for the detection and quantification of 2,4-DSBP in complex biological or environmental matrices.
Protocol 2: GC/MS/MS Quantification Workflow
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Step 1: Sample Injection: Inject 1 μL of the sample in splitless mode at 310°C.
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Causality: The high injection temperature ensures instantaneous vaporization of the bulky 2,4-DSBP molecule without thermal degradation, preventing peak tailing.
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Step 2: Chromatographic Separation: Use a dual-column setup (e.g., 30 m × 0.25 mm × 0.25 μm) with high-purity Helium carrier gas at a steady 1.2 mL/min. Apply a temperature gradient: hold at 40°C for 1.5 min, ramp to 110°C at 40°C/min, then to 325°C at 20°C/min.
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Causality: The initial low temperature focuses the analyte at the column head, while the aggressive thermal ramp elutes the high-boiling 2,4-DSBP sharply, minimizing band broadening.
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Step 3: Ionization & Detection: Utilize an Electron Ionization (EI) source at 70 eV (230°C). Operate the Triple Quadrupole in MS/MS mode using N₂ as the collision gas.
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Validation Check: Normalize peak areas against an internal standard (e.g., fluorene-d10). The method is self-validating if the calibration curve (0.1 to 10 μg/mL) maintains an R² > 0.995.
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GC/MS/MS analytical workflow for the trace quantification of 2,4-Di-sec-butylphenol.
Toxicology & Safety Profiling
When integrating 2,4-DSBP into manufacturing pipelines, strict adherence to safety protocols is mandatory. According to its GHS classification, the compound is harmful if swallowed (H302) and causes significant skin (H315) and serious eye irritation (H319) ().
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Handling Rationale: Because of its high lipophilicity (LogP 4.9), 2,4-DSBP can rapidly penetrate the lipid bilayers of the skin. All handling must be conducted in a Class II fume hood using nitrile or butyl rubber gloves to prevent dermal absorption. In the event of exposure, immediate washing is required to prevent localized central nervous system depression associated with high-concentration phenolic exposure ().
References
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PubChem - 2,4-Di-sec-butylphenol (CID 15808). National Center for Biotechnology Information. Available at:[Link]
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CAS Common Chemistry - 2,4-Di-sec-butylphenol (CAS RN: 1849-18-9). American Chemical Society. Available at:[Link]
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PubChemLite - 2,4-di-sec-butylphenol (C14H22O) Structural Information. Université du Luxembourg. Available at:[Link]
- Google Patents - US3933927A: Phenol transalkylation process.
